Ethyl 3-methylisonicotinate
Overview
Description
Ethyl 3-methylisonicotinate is a chemical compound belonging to the class of isonicotinic acid derivatives. It is characterized by its yellowish liquid form, with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
Ethyl 3-methylisonicotinate is a chemical compound that is structurally similar to Methyl isonicotinate Methyl isonicotinate, a related compound, is known to be used as a semiochemical , which are chemicals that carry a message for the purpose of communication.
Mode of Action
For Methyl isonicotinate, it is known to influence the movement of thrips , which are minute, slender insects with fringed wings. Other than this, the compound is used on industrial sites as a laboratory chemical, where it aids in the synthesis of other substances .
Biochemical Pathways
It is known that related compounds can influence the behavior of certain insects, suggesting that it may interact with biochemical pathways related to insect behavior .
Result of Action
Related compounds are known to influence the behavior of certain insects , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methylisonicotinate can be synthesized through various chemical reactions. One method involves the reaction of ethyl nicotinate with methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Another method includes the use of N-bromosuccinimide (NBS) and benzoyl peroxide in dry carbon tetrachloride (CCl4) to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Isonicotinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isonicotinic acid esters.
Scientific Research Applications
Ethyl 3-methylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-methylisonicotinate can be compared with other similar compounds, such as:
Methyl isonicotinate: This compound is also an isonicotinic acid derivative and is used as a semiochemical in pest management.
Ethyl 2,6-dichloro-3-methylisonicotinate: This compound has similar structural features but includes chlorine atoms, which may alter its chemical properties and applications.
Uniqueness: this compound stands out due to its unique combination of an ethyl ester group and a methyl group on the isonicotinic acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-methylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLTUZKJFOBEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376716 | |
Record name | Ethyl 3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58997-11-8 | |
Record name | Ethyl 3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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